Desvancosaminyl vancomycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

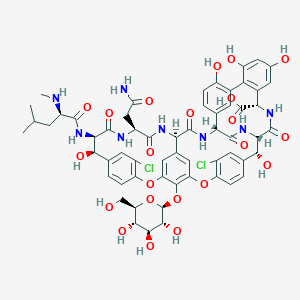

Desvancosaminyl vancomycin is a derivative of the glycopeptide antibiotic vancomycin. It is characterized by the absence of the vancosamine sugar moiety, which is typically present in vancomycin.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of desvancosaminyl vancomycin involves the enzymatic removal of the vancosamine sugar from vancomycin. This process is catalyzed by the enzyme vancosaminetransferase, which facilitates the reaction between this compound and dTDP-beta-L-vancosamine to produce vancomycin . The reaction conditions typically involve the use of bacterial strains such as Amycolatopsis orientalis, which naturally produce the enzyme required for this transformation .

Industrial Production Methods: Industrial production of this compound is not widely established due to its experimental nature. the process would likely involve large-scale fermentation of Amycolatopsis orientalis followed by enzymatic treatment to remove the vancosamine moiety. The resulting compound would then be purified using chromatographic techniques to ensure high purity and yield.

化学反応の分析

Enzymatic Glycosylation by GtfA

DVV serves as the primary acceptor substrate for the TDP-4-epi-vancosaminyltransferase GtfA, which transfers 4-epi-vancosamine from dTDP-4-epi-vancosamine to the β-hydroxyl group of Tyr-6 on the heptapeptide core . This reaction produces chloroorienticin B, a monoglycosylated intermediate.

Key structural features influencing reactivity :

-

The β-OH-Tyr-6 residue of DVV forms hydrogen bonds with GtfA’s Ser-10 and Asp-13, positioning it for nucleophilic attack on the sugar donor .

-

The glucosyl moiety of DVV binds in a subsite formed by GtfA residues 128–141, with hydroxyl groups at O2 and O3 stabilized by Tyr-141 and Gln-133 .

Kinetic Analysis of GtfA-Catalyzed Reactions

Kinetic studies reveal substrate specificity and turnover rates for DVV glycosylation:

DVV is kinetically favored over the aglycone (AGV) or epivancomycin, with a 20-fold higher catalytic efficiency .

Structural Determinants of Substrate Binding

X-ray crystallography of GtfA complexes highlights critical interactions:

-

DVV binding : The heptapeptide’s carbonyl groups at residues 3 and 6 hydrogen bond with Leu-102 and Ser-10 of GtfA, inducing minor conformational changes .

-

Sugar donor site : dTDP binds in a cleft between GtfA’s N- and C-terminal domains, with the pyrophosphate moiety coordinated by Mg²⁺ and residues Asp-98, Asn-99, and Thr-127 .

Side Reactions and Byproducts

Incubation of DVV with GtfA occasionally produces chloroorienticin C (M+H⁺ = 1,287.5), likely due to non-enzymatic epimerization or alternative glycosylation sites .

科学的研究の応用

Desvancosaminyl vancomycin has several scientific research applications, including:

Chemistry: Used as a model compound to study glycopeptide antibiotic biosynthesis and modification.

Biology: Investigated for its potential to inhibit bacterial cell wall synthesis, similar to vancomycin.

Medicine: Explored as a potential treatment for antibiotic-resistant bacterial infections.

Industry: Potential use in the development of novel antibiotics through combinatorial biosynthesis.

作用機序

The mechanism of action of desvancosaminyl vancomycin involves the inhibition of bacterial cell wall biosynthesis. This is achieved by binding to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the growing peptidoglycan matrix . The absence of the vancosamine moiety does not significantly alter this mechanism, although it may affect the compound’s binding affinity and spectrum of activity.

類似化合物との比較

Vancomycin: The parent compound, which contains the vancosamine sugar moiety.

Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.

Dalbavancin: A semi-synthetic glycopeptide antibiotic with enhanced activity against resistant strains.

Uniqueness: Desvancosaminyl vancomycin is unique due to the absence of the vancosamine sugar, which may influence its pharmacokinetic properties and spectrum of activity. This modification allows researchers to study the role of the vancosamine moiety in glycopeptide antibiotics and develop new derivatives with improved efficacy .

特性

CAS番号 |

101485-50-1 |

|---|---|

分子式 |

C59H62Cl2N8O22 |

分子量 |

1306.1 g/mol |

IUPAC名 |

(1S,2R,18R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C59H62Cl2N8O22/c1-20(2)10-30(63-3)52(80)68-44-46(75)22-5-8-34(28(60)12-22)88-36-14-24-15-37(51(36)91-59-50(79)49(78)48(77)38(19-70)90-59)89-35-9-6-23(13-29(35)61)47(76)45-57(85)67-43(58(86)87)27-16-25(71)17-33(73)40(27)26-11-21(4-7-32(26)72)41(54(82)69-45)66-55(83)42(24)65-53(81)31(18-39(62)74)64-56(44)84/h4-9,11-17,20,30-31,38,41-50,59,63,70-73,75-79H,10,18-19H2,1-3H3,(H2,62,74)(H,64,84)(H,65,81)(H,66,83)(H,67,85)(H,68,80)(H,69,82)(H,86,87)/t30-,31+,38-,41-,42-,43+,44?,45+,46-,47-,48?,49+,50-,59+/m1/s1 |

InChIキー |

QCHYVJAUGVHJHX-QYURSJLOSA-N |

SMILES |

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)O)OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC |

異性体SMILES |

CC(C)C[C@H](C(=O)NC1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H](C([C@H](O5)CO)O)O)O)OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC |

正規SMILES |

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)O)OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC |

同義語 |

2’-O-De(3-amino-2,3,6-trideoxy-3-C-methyl-α-L-lyxo-hexopyranosyl)vancomycin Trifluoroacetic Acid Salt Hydrates; Vancomycin EP Impurity D Trifluoroacetic Acid Salt Hydrates |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of desvancosaminyl vancomycin in the biosynthesis of vancomycin?

A1: this compound, also known as vancomycin pseudoaglycone, is a key intermediate in the biosynthesis of the clinically important antibiotic vancomycin. It is formed by the glucosylation of vancomycin aglycone by the glycosyltransferase GtfB. [] This enzymatic step is crucial for the subsequent attachment of the 4-epi-vancosamine sugar moiety by another glycosyltransferase, GtfC, ultimately leading to the formation of the mature vancomycin molecule. []

Q2: Can you explain the substrate specificity of glycosyltransferases involved in modifying this compound?

A2: Research indicates that the glycosyltransferases GtfC and GtfD exhibit distinct substrate specificities. While both enzymes can utilize UDP-4-epi-vancosamine as a sugar donor, GtfC specifically recognizes and acts upon this compound to attach the 4-epi-vancosamine sugar. [] Interestingly, GtfD demonstrates broader substrate tolerance, capable of attaching the 4-epi-vancosamine not only to this compound but also to a glucosylated teicoplanin scaffold. [] This difference in substrate specificity highlights the potential for engineering these enzymes to create novel glycopeptide antibiotics.

Q3: Are there alternative analytical techniques for studying this compound besides the commonly used reversed-phase liquid chromatography?

A3: Yes, hydrophilic interaction chromatography (HILIC) has emerged as a promising alternative method for analyzing this compound and other related impurities of vancomycin. [] Traditional reversed-phase liquid chromatography faces limitations in terms of its polarity selectivity and compatibility with mass spectrometry. [] HILIC, on the other hand, provides better retention and separation of these polar glycopeptide compounds. [] This improved separation allows for more accurate identification and quantification of this compound, facilitating research into its biosynthesis and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。